C.I. Acid yellow 104
Description
Contextualization of Synthetic Dyes in Industrial and Environmental Research
Synthetic dyes are integral to numerous industries, including textiles, food, pharmaceuticals, and cosmetics, owing to their vibrant colors, cost-effectiveness, and consistent production quality. nih.govontosight.ainih.govnih.gov153.126.167ontosight.ai The global production of dyestuffs exceeds 700,000 tons annually, with a significant portion dedicated to textile applications. 153.126.167 However, this extensive industrial reliance comes with substantial environmental consequences.
The textile industry, in particular, is recognized as a major contributor to water pollution due to the discharge of large volumes of dye-containing wastewater. nih.gov153.126.167ontosight.ainih.govfishersci.cauni.luuni.lumetabolomicsworkbench.orgcanada.ca It is estimated that up to 20% of the dye used in textile processing is not fixed to the fibers and is consequently released into wastewater. metabolomicsworkbench.orgcanada.ca This untreated or inadequately treated effluent, which in some regions can account for up to 80% of dye-containing industrial wastewater, poses severe threats to aquatic ecosystems. nih.gov The visible coloration of water bodies from dyes reduces light penetration, thereby inhibiting photosynthetic activities of aquatic flora and leading to decreased dissolved oxygen levels, which in turn adversely affects aquatic fauna. nih.gov153.126.167nih.govfishersci.cacanada.ca Beyond aesthetic pollution, many synthetic dyes introduce toxic compounds, including heavy metals, into water systems. nih.govnih.govfishersci.ca These pollutants can bioaccumulate in the food chain and disrupt microbial communities in soil. nih.govfishersci.ca The degradation of certain dye classes, such as azo dyes, can yield carcinogenic aromatic amines, further highlighting the environmental and health concerns. nih.govmetabolomicsworkbench.org C.I. Acid Yellow 104, as a widely applied synthetic dye, falls within this critical area of industrial and environmental scrutiny.
Evolution of Research Challenges Pertaining to Industrial Yellow Dyes
Research into industrial yellow dyes, including this compound, faces a multifaceted array of challenges that have evolved with increasing industrial output and environmental awareness. Key challenges include:
Elucidating Environmental Fate and Degradation: A significant hurdle lies in fully understanding the transformation and removal pathways of dyes in the environment. While anaerobic and aerobic biodegradation and photodegradation are recognized modes of transformation, comprehensive knowledge of their kinetics and products remains limited for many dyes. sigmaaldrich.com For instance, the fate of initial reduction products of azo dyes upon exposure to air is not well understood. sigmaaldrich.com
Developing Robust Analytical Methods: The accurate determination of dyes and their degradation products in complex aqueous samples has historically been difficult due to a lack of robust analytical techniques. Continuous efforts are focused on optimizing methods like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MSMS) for identification and quantification. sigmaaldrich.com
Addressing Persistence and Recalcitrance: Many synthetic dyes, including reactive dyes, exhibit high stability, leading to their prolonged persistence in the environment, sometimes for decades. uni.lucanada.ca This recalcitrance makes their removal challenging and necessitates innovative treatment solutions.
Mitigating Environmental and Potential Health Impacts: The potential for some dyes to be toxic, mutagenic, or carcinogenic mandates effective removal from effluents to prevent ecosystem damage and potential human exposure. ontosight.aifishersci.cametabolomicsworkbench.org Research is challenged to assess these impacts thoroughly and develop strategies to prevent their occurrence.
Optimizing Treatment Efficiency and Cost-Effectiveness: Industries face the formidable challenge of treating vast volumes of colored wastewater effectively and economically. Conventional physical and chemical treatment methods often prove expensive and energy-intensive. ontosight.aiuni.lucanada.ca This drives research into more sustainable and efficient biotechnological and advanced oxidation processes.
Adapting to Evolving Regulatory Landscapes: Increasingly stringent environmental legislations globally, particularly concerning the release of certain dye types like azo compounds, compel continuous research into compliance and cleaner production technologies. 153.126.167canada.ca
Scope and Foundational Research Questions for this compound Studies
The academic investigation of this compound encompasses its physical and chemical characteristics, its behavior in various environmental compartments, and methodologies for its control and removal. Foundational research questions guiding studies on this compound include:
What are the precise photolytic, hydrolytic, and biological degradation pathways of this compound under diverse environmental conditions (e.g., varying pH, temperature, light intensity, and microbial consortia)?
How do the environmental transformation products of this compound impact aquatic and terrestrial ecosystems, particularly concerning their aesthetic effects, oxygen depletion potential, and potential for bioaccumulation?
What advanced treatment technologies (e.g., adsorption, advanced oxidation processes, microbial degradation, membrane filtration) are most effective and scalable for the comprehensive removal of this compound and its degradation intermediates from industrial wastewater streams?
Can novel analytical techniques and sensing platforms be developed for the real-time, sensitive, and selective monitoring of this compound concentrations in complex environmental matrices, including its detection at trace levels in aqueous systems?
What is the role of this compound's chemical structure, particularly its sulfonate groups and quinoline (B57606) core, in determining its environmental mobility, persistence, and reactivity with natural organic matter and other pollutants?
Properties of this compound (Quinoline Yellow)
| Property | Value | Source |
| CAS Number | 8004-92-0 | wikipedia.orgnih.gov |
| PubChem CID | 24671 | wikipedia.orgnih.gov |
| Appearance | Yellow powder or granules | wikipedia.orgfao.org |
| Chemical Formula | C₁₈H₁₃NO₅/₈/₁₁S₁/₂/₃Na₁/₂/₃ (mixture) | wikipedia.org |
| Molar Mass | 477.38 g/mol (principal component) | wikipedia.orgfao.org |
| Solubility | Freely soluble in water; sparingly soluble in ethanol (B145695) | fao.org |
| Principal Components | Sodium salts of disulfonates (predominantly), monosulfonates, and trisulfonates of 2-(2-quinolyl)indan-1,3-dione | nih.govfao.org |
| Max Absorption Wavelength (aqueous) | Approximately 414 nm or 416 nm | fao.org |
Properties
CAS No. |
12220-72-3 |
|---|---|
Molecular Formula |
FeKO8S2 |
Synonyms |
C.I. Acid yellow 104 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Innovations for C.i. Acid Yellow 104
Mechanistic Studies of Diazotization and Coupling Reactions in Azo Dye Synthesis
The synthesis of C.I. Acid Yellow 104, like other azo dyes, is fundamentally based on a two-stage process: diazotization and azo coupling. jchemrev.com In the first stage, a primary aromatic amine is treated with a nitrous acid source, typically sodium nitrite (B80452) in an acidic medium, to form a reactive diazonium salt. nih.gov This intermediate is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or aniline (B41778) derivative—in the azo coupling stage to form the final dye molecule characterized by the -N=N- azo group. organic-chemistry.orgcuhk.edu.hk
Influence of Reaction Parameters on Yield and Purity
The yield and purity of this compound are critically dependent on the precise control of several reaction parameters during both diazotization and coupling.
Temperature: Diazotization is highly exothermic and temperature-sensitive. It is typically conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt, which can lead to the formation of phenolic byproducts and reduced yield. nih.govrsc.org Temperatures above this range increase the rate of decomposition, significantly lowering the efficiency of the subsequent coupling reaction. rsc.org
pH and Acidity: The pH of the reaction medium is crucial. Diazotization requires a strongly acidic environment to generate the effective diazotizing agent, the nitrosyl cation (NO+). However, the coupling reaction's optimal pH depends on the coupling component. For phenols, the reaction is typically carried out in mildly alkaline conditions to activate the aromatic ring by forming the more nucleophilic phenoxide ion. For aromatic amines, the coupling is usually performed in weakly acidic to neutral conditions. organic-chemistry.orgresearchgate.net Improper pH control can lead to side reactions or failure of the coupling reaction. organic-chemistry.org
Stoichiometry and Concentration: The molar ratio of reactants, including the aromatic amine, sodium nitrite, and the coupling component, must be carefully controlled. An excess of nitrous acid can lead to the formation of undesired byproducts, while an insufficient amount results in incomplete diazotization. The concentration of reactants also plays a role; very dilute conditions may slow the reaction rate, whereas overly concentrated solutions can lead to precipitation and mixing issues. google.com
| Parameter | Optimal Condition/Range | Effect on Yield and Purity |
|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Low temperatures stabilize the diazonium salt, maximizing yield. Higher temperatures cause decomposition and increase impurities. rsc.org |
| pH (Diazotization) | Strongly Acidic | Ensures the formation of the necessary electrophile (diazonium ion). |
| pH (Coupling with Phenols) | Mildly Alkaline (pH 8-10) | Maximizes the nucleophilicity of the coupling component, promoting a high reaction rate and yield. |
| Reactant Stoichiometry | Slight excess of amine/coupling component | Ensures complete consumption of the diazonium salt, preventing its decomposition into byproducts. |
Investigations into Byproduct Formation and Control
Several side reactions can occur during the synthesis of azo dyes, leading to the formation of impurities that affect the final product's color, intensity, and purity. Common byproducts include:
Phenols: Formed from the decomposition of diazonium salts in the presence of water, particularly at elevated temperatures. nih.gov
Triazenes: Result from the coupling of the diazonium salt with unreacted primary or secondary aromatic amines under insufficiently acidic conditions. researchgate.net
Oxidative Decomposition Products: Uncontrolled reaction conditions can lead to the formation of tar-like, polymeric materials.
Control of these byproducts is achieved through rigorous management of the reaction parameters outlined above. Maintaining low temperatures, ensuring proper acidity during diazotization, and adjusting the pH correctly for the coupling step are primary control strategies. rsc.org Furthermore, the order and rate of reagent addition are managed to maintain optimal stoichiometric ratios throughout the reaction, minimizing the potential for side reactions. cuhk.edu.hk
Green Chemistry Principles in this compound Production
The chemical industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. rsc.org For this compound, this involves exploring alternative reaction media, energy sources, and catalytic systems to reduce waste, minimize energy consumption, and avoid hazardous substances. mdpi.com
Solvent-Free and Reduced-Solvent Synthesis Approaches
Traditional azo dye synthesis often involves aqueous acidic and alkaline solutions. Modern green approaches aim to reduce or eliminate the use of solvents. Solvent-free synthesis, often performed by grinding solid reactants together (mechanochemistry), has shown significant promise. researchgate.netrsc.org This method can lead to shorter reaction times, simpler work-up procedures, and higher yields while completely avoiding the use of toxic solvents. rsc.orgkashanu.ac.ir For instance, the diazotization and coupling reactions can be carried out by grinding the aromatic amine, sodium nitrite, and the coupling component with a solid acid catalyst, such as nano-γ-Al2O3/Ti(IV) or sulfonic acid-functionalized magnetic nanoparticles. rsc.orgkashanu.ac.irkashanu.ac.ir
Microwave-Assisted and Ultrasonic-Assisted Synthesis
The application of alternative energy sources like microwave irradiation and ultrasound has emerged as a powerful tool in green organic synthesis. nih.gov
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of chemical reactions, often reducing reaction times from hours to minutes. mdpi.comsemanticscholar.org This is due to the efficient and uniform heating of the reaction mixture. Microwave-assisted methods for azo dye synthesis have been shown to produce high yields in very short times, often under solvent-free or reduced-solvent conditions. nih.gov This technique not only saves energy but also can lead to cleaner reaction profiles with fewer byproducts. semanticscholar.org
Ultrasonic-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, can enhance chemical reactivity through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. researchgate.net This technique has been successfully applied to various organic reactions, including the synthesis of azo dyes, often resulting in improved yields and shorter reaction times compared to conventional methods.
| Method | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Well-established, traditional method. | researchgate.net |
| Solvent-Free Grinding | Minutes to < 1 hour | Eliminates solvent waste, simple work-up, high yields. | researchgate.net |
| Microwave-Assisted | Few minutes | Rapid reaction rates, energy efficiency, high yields, cleaner reactions. | nih.gov |
| Ultrasonic-Assisted | Minutes to < 1 hour | Improved yields, shorter reaction times, enhanced mass transfer. | researchgate.net |
Catalytic Routes and Enzyme-Mediated Synthesis
The development of novel catalysts is a cornerstone of green chemistry. In azo dye synthesis, solid acid catalysts can replace corrosive and difficult-to-handle mineral acids like HCl or H2SO4. kashanu.ac.ir These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification. rsc.org
Biocatalysis, using enzymes to mediate chemical reactions, represents a frontier in green synthesis. Enzymes like laccases and peroxidases have been investigated for their ability to catalyze the oxidative coupling of aromatic amines to form azo compounds. mdpi.comijplantenviro.com This approach offers several advantages, including mild reaction conditions (room temperature and neutral pH), high selectivity, and the use of renewable catalysts. researchgate.net While still an emerging area for industrial dye production, enzyme-mediated synthesis holds significant potential for developing highly sustainable manufacturing processes for compounds like this compound.
Novel Precursor Derivatization and Structural Modification Studies
Research into the synthesis of azo dyes, a class to which this compound belongs, often involves the exploration of novel precursor derivatives to improve dye properties such as solubility, lightfastness, and affinity for specific fibers. While public domain research focusing explicitly on this compound is limited, studies on similar acid dyes inform potential avenues for innovation.
One area of investigation is the modification of the diazo or coupling components. For instance, the introduction of different functional groups onto the aromatic rings of the precursors can significantly alter the electronic and steric characteristics of the final dye molecule. These modifications can influence the color, fastness properties, and even the environmental impact of the dye.
A hypothetical study on precursor modification for a dye with a structure analogous to this compound might involve the derivatization of the primary aromatic amine precursor. The introduction of electron-withdrawing or electron-donating groups could be systematically studied to observe their effect on the final dye's performance characteristics.
Table 1: Illustrative Research Findings on Precursor Modification for an Analogous Acid Dye
| Precursor Modification | Observed Effect on Dye Properties |
|---|---|
| Introduction of a sulfonic acid group | Increased water solubility |
| Addition of a halogen atom | Potential enhancement of lightfastness |
Structural modification studies also extend to post-synthesis treatments. These can include complexation with metal ions to form metal-complex dyes, which often exhibit superior lightfastness. While this compound is not classified as a metal-complex dye, the principles of such modifications are a significant area of research in the broader field of acid dyes.
Scale-Up and Continuous Flow Reactor Research for Industrial Production
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, heat management, and ensuring consistent product quality. Traditional batch processing, long the standard in the dye industry, is increasingly being scrutinized for its inefficiencies and potential safety concerns, especially with highly exothermic reactions like diazotization.
Continuous flow reactors offer a promising alternative for the synthesis of azo dyes. These systems provide superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety. The small reaction volumes within a continuous flow reactor minimize the risks associated with the accumulation of unstable intermediates like diazonium salts.
Research on the continuous flow synthesis of various azo pigments has demonstrated significant advantages over batch processes. These studies often report a substantial reduction in reaction time and an increase in product yield. For example, a study on a similar azo pigment reported a decrease in residence time to just a few minutes in a continuous flow setup, compared to several hours in a conventional batch reactor.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Azo Dye
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Several hours | Minutes |
| Yield | Typically lower | Often higher |
| Safety | Higher risk due to large volumes | Enhanced safety with small volumes |
| Product Consistency | Can vary between batches | High consistency |
The scale-up of this compound production would likely benefit from the adoption of continuous flow technology. The precise control offered by these systems would enable manufacturers to meet stringent quality specifications while optimizing resource utilization and minimizing waste generation. Further research in this area is crucial for the development of more sustainable and economically viable manufacturing processes for the entire class of acid dyes.
Table of Compounds Mentioned
Environmental Fate, Transport, and Advanced Remediation Technologies
Photodegradation Pathways and Kinetics of C.I. Acid Yellow 104
Photodegradation involves the breakdown of dye molecules through the action of light. This can occur through direct absorption of photons by the dye molecule (direct photolysis) or through reactions with photochemically generated reactive species (indirect photodegradation).
Direct Photolysis Mechanisms and Quantum Yield Determinations
Direct photolysis of azo dyes is generally considered a slow process. The stability of the azo bond (–N=N–), which is the primary chromophore, contributes to their resistance to direct cleavage by sunlight. The process is initiated by the absorption of a photon by the dye molecule, leading to an excited state. This excited molecule can then undergo various deactivation pathways, including isomerization of the azo bond or cleavage, leading to the formation of intermediate products.
The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photochemical event to the number of photons absorbed by the system. For many azo dyes, the quantum yields for photodegradation are low, indicating that only a small fraction of the absorbed photons leads to the decomposition of the dye. For instance, studies on similar metal-complex azo dyes have shown that the quantum yield of peroxide formation, which can contribute to degradation, is often lower for certain semiconductor photocatalysts compared to others, highlighting the inefficiency of direct photolysis pathways. scispace.com Accurate determination of quantum yields is critical for modeling the environmental fate of these compounds and requires careful experimental setup to account for factors like light reflection and screening. rsc.org
Indirect Photodegradation via Reactive Oxygen Species
Indirect photodegradation is often the more significant pathway for the removal of azo dyes in the environment. This process is mediated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by photosensitizers present in the water.
Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the dye molecule at various sites, leading to the cleavage of the azo bond and the aromatic rings. The generation of hydroxyl radicals can be initiated by the photolysis of substances like hydrogen peroxide (H₂O₂) or through the interaction of light with dissolved organic matter. The rate of degradation is often significantly inhibited by the presence of radical scavengers like carbonate and bicarbonate ions in the water, which react with hydroxyl radicals, reducing their availability to degrade the dye. researchgate.net
Singlet oxygen, another important ROS, is an electronically excited state of molecular oxygen. It can be formed through energy transfer from an excited sensitizer (B1316253) molecule to ground-state oxygen. Singlet oxygen can then react with the electron-rich azo bond, leading to its cleavage. The involvement of singlet oxygen in the degradation of dye mixtures has been demonstrated, where one dye acts as a sensitizer for the fading of another. mdpi.com
Solar Photocatalytic Degradation: Reactor Design and Efficiency
Various reactor designs have been developed and tested for the solar photocatalytic treatment of dye-containing wastewater. These include:
Slurry Reactors: In these reactors, the photocatalyst is suspended in the wastewater. While offering a large surface area for reaction, the post-treatment separation of the catalyst particles can be challenging.
Immobilized Catalyst Reactors: To overcome the separation issue, the photocatalyst can be immobilized on a support material. This can, however, lead to a reduction in the active surface area and potential mass transfer limitations.
Thin Film Fixed-Bed Reactors: These reactors offer a high surface area to volume ratio and efficient light utilization.
Compound Parabolic Collectors (CPCs): CPCs are designed to efficiently capture both direct and diffuse solar radiation, making them well-suited for solar photocatalysis applications.
Pilot-Scale Annular Plug Flow Photoreactors: These have been shown to be highly efficient for the decolorization of azo dye wastewater in combination with UV/H₂O₂ processes, achieving significantly higher degradation rates compared to batch reactors. researchgate.net
The efficiency of these reactors depends on various operational parameters, including catalyst loading, initial dye concentration, pH, and solar irradiance. For metal-complex azo dyes, studies have shown that a significant percentage of degradation can be achieved in a relatively short time under optimal conditions using solar photocatalysis. scispace.com
Advanced Oxidation Processes (AOPs) for this compound Abatement
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals in sufficient quantities to effect water purification. These technologies are particularly effective for the treatment of wastewaters containing refractory organic compounds like this compound.
Heterogeneous Photocatalysis: Catalyst Development and Performance
Heterogeneous photocatalysis is a prominent AOP that utilizes a solid semiconductor catalyst to generate ROS upon irradiation with light of appropriate wavelength. The performance of this process is heavily dependent on the properties of the photocatalyst.
Semiconductor Materials (e.g., TiO₂, ZnO) and Surface Modification
Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most widely studied semiconductor photocatalysts due to their high photocatalytic activity, chemical stability, non-toxicity, and low cost. mdpi.com
Titanium Dioxide (TiO₂): TiO₂ is a highly effective photocatalyst for the degradation of a wide range of organic pollutants, including azo dyes. mdpi.com Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, respectively. These species then attack and degrade the dye molecules.
Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a bandgap energy similar to that of TiO₂. It has been shown to be effective in the solar photocatalytic degradation of metal-complex azo dyes. scispace.com In some cases, ZnO has demonstrated higher quantum yields for peroxide formation compared to TiO₂, which can contribute to the degradation process. scispace.com
To enhance the photocatalytic efficiency of TiO₂ and ZnO, particularly under visible light which constitutes a larger portion of the solar spectrum, various surface modification strategies have been explored:
Metal Doping: Doping with metal ions can improve the separation of photogenerated electron-hole pairs and extend the light absorption into the visible region. mdpi.com
Non-Metal Doping: Doping with non-metals like nitrogen or carbon can also modify the electronic band structure of the semiconductor, making it more active under visible light.
Surface Deposition of Noble Metals: Depositing nanoparticles of noble metals like silver (Ag) on the surface of ZnO can enhance photocatalytic activity by creating a Schottky barrier, which improves charge separation and can also induce a surface plasmon resonance effect, leading to increased visible light absorption. nih.gov
Sensitization: Using a dye as a sensitizer can enable the photocatalyst to be activated by visible light. However, this can sometimes lead to the degradation of the sensitizer itself.
Coupling with other Semiconductors: Creating heterojunctions by coupling two different semiconductors can promote charge separation and improve photocatalytic efficiency.
The following table summarizes the performance of different semiconductor materials in the degradation of analogous azo dyes.
| Catalyst | Target Dye | Light Source | Degradation Efficiency | Reference |
| ZnO | Acidol Yellow (Metal-complex azo) | Sunlight | 53-86% in 15 min | scispace.com |
| ZnO Nanoneedles | Acid Blue 193 (1:2 metal-complex) | Solar | High | deswater.com |
| Ag-modified ZnO | Reactive Red 141 (Azo dye) | Sunlight | 99-100% | nih.gov |
| TiO₂ doped with rGO/CdS | Methyl Orange (Azo dye) | UV | 100% in 4 hours | mdpi.com |
Noble Metal Doping and Composite Photocatalysts
Noble metal doping, such as with silver (Ag), is a strategy used to enhance the photocatalytic activity of semiconductors like zinc oxide (ZnO) or titanium dioxide (TiO2). Doping can improve efficiency by mitigating the recombination of electron-hole pairs, a process that can otherwise hinder photocatalysis. Combining photocatalysts with other materials to form composites is another method to boost degradation capabilities. For this compound, specific studies detailing the use of noble metal-doped or composite photocatalysts for its degradation are not available.
Sonophotocatalysis and Other Hybrid AOPs
Sonophotocatalysis is an advanced oxidation process (AOP) that combines photocatalysis with sonolysis (ultrasonic waves). This synergy can enhance the generation of highly reactive hydroxyl radicals, which are powerful oxidizing agents capable of degrading complex organic molecules like dyes. nih.gov The ultrasonic waves contribute to the reaction through cavitation, which can also help keep the catalyst surface clean and active. ijera.com Research on the application of sonophotocatalysis or other hybrid AOPs specifically for the degradation of this compound has not been identified.
Electrochemical Oxidation: Electrode Materials and Process Optimization
Electrochemical oxidation is a process where pollutants are destroyed through direct or indirect oxidation at an anode surface. frontiersin.org The choice of electrode material is critical; materials like graphite, platinum/titanium (Pt/Ti), and boron-doped diamond (BDD) are often studied for their catalytic activity and stability. aps.orgtue.nl Process optimization involves adjusting parameters such as current density, pH, and electrolyte concentration to maximize degradation efficiency and minimize energy consumption. nih.gov However, specific studies optimizing these parameters for this compound are absent from the literature.
Anodic Oxidation Mechanisms and Electron Transfer Pathways
Anodic oxidation can proceed through two main mechanisms. Direct oxidation involves the direct transfer of electrons from the organic pollutant to the anode surface. Indirect oxidation involves the electrochemical generation of powerful oxidizing agents, such as hydroxyl radicals, chlorine, or hypochlorite (B82951) (if chloride is present in the electrolyte), which then attack and degrade the pollutant in the bulk solution. dyestuffintermediates.com The specific electron transfer pathways and intermediate products for this compound have not been documented.
Ozonation and Peroxone Processes: Radical Chemistry and Efficiency
Ozonation involves the use of ozone (O₃) as a strong oxidant to break down pollutants. Ozone can react directly with organic molecules or decompose to form highly reactive hydroxyl radicals, especially at higher pH. The peroxone process combines ozone with hydrogen peroxide (O₃/H₂O₂), which significantly accelerates the decomposition of ozone into hydroxyl radicals, often leading to more efficient and rapid degradation of recalcitrant compounds. habitablefuture.org Studies detailing the radical chemistry and efficiency of ozonation or peroxone processes for this compound are not found in the literature.
Fenton and Photo-Fenton Reaction Mechanisms
Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound (CAS No. 12220-72-3) corresponding to the detailed outline provided. The majority of published studies focus on other dyes within the "Acid Yellow" category (such as Acid Yellow 11, 17, 23, and 36) or discuss azo dyes as a general class.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. Providing information on other related compounds would violate the explicit instructions of the request.
Therefore, the requested article on the "" of this compound cannot be generated at this time due to insufficient specific data in the scientific domain.
Adsorption Phenomena and Novel Adsorbent Development
Thermodynamic Analysis of Adsorption Processes
The adsorption of dyes onto various materials is a widely studied remediation technique. A thorough thermodynamic analysis is crucial for understanding the spontaneity and nature of the adsorption process. This analysis involves the evaluation of key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
The Gibbs free energy change indicates the spontaneity of the adsorption process. A negative ΔG° value signifies a spontaneous process, while a positive value suggests a non-spontaneous one. The enthalpy change provides insight into the nature of the adsorption. A positive ΔH° indicates an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° suggests an exothermic process, favored at lower temperatures. The entropy change reflects the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests increased randomness, while a negative value indicates a decrease in randomness.
For the adsorption of azo dyes similar to this compound, studies have shown that the process can be either endothermic or exothermic, depending on the adsorbent and the specific dye. For instance, the adsorption of some acid dyes has been found to be spontaneous and endothermic. derpharmachemica.comijeas.org The thermodynamic parameters are typically calculated from the temperature dependence of the adsorption equilibrium constant.
Table 1: Representative Thermodynamic Parameters for Acid Dye Adsorption
| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption |
|---|---|---|---|---|---|
| Acid Yellow 11 | Pea Peels-Activated Carbon | - | - | - | Spontaneous |
| Acid Yellow RR | Activated Carbon | - | - | - | Favorable |
| Titan Yellow | Saccharum spontaneum | Negative | Positive | Positive | Spontaneous, Endothermic |
Note: This table presents data for other acid dyes to illustrate the concept, as specific data for this compound was not found in the reviewed literature.
Development of Sustainable Adsorbents from Biomass and Waste Materials
The quest for cost-effective and environmentally friendly water treatment solutions has led to the exploration of various biomass and waste materials as potential adsorbents for dye removal. nih.gov These materials are often abundant, renewable, and require minimal processing, making them a sustainable alternative to commercial activated carbon. nih.gov
A wide range of agricultural wastes have been investigated for their capacity to adsorb dyes, including rice husk, sugarcane bagasse, and fruit peels. nih.govresearchgate.net The effectiveness of these materials is attributed to the presence of functional groups such as hydroxyl, carboxyl, and amino groups on their surfaces, which can interact with dye molecules through mechanisms like hydrogen bonding, electrostatic interactions, and van der Waals forces.
The adsorption capacity of these sustainable adsorbents can be enhanced through various modification techniques, such as acid or base treatment, which can increase the surface area and introduce new functional groups. For instance, the treatment of Delonix regia biochar with sulfur was shown to improve its adsorption capacity for Acid Yellow 36. nih.gov
While direct studies on the adsorption of this compound using sustainable adsorbents from biomass are limited, the successful removal of other acid dyes by these materials suggests their potential applicability. The surface charge of the adsorbent and the pH of the solution are critical factors influencing the adsorption of anionic dyes like this compound. nih.gov
Nanomaterial-Based Adsorbents and Surface Chemistry Investigations
In recent years, nanomaterials have emerged as highly effective adsorbents for the removal of dyes from wastewater due to their large surface area-to-volume ratio and tunable surface chemistry. mdpi.com Various types of nanomaterials, including metal oxides, carbon nanotubes, and nanocomposites, have been investigated for their dye adsorption capabilities. uokerbala.edu.iq
The surface chemistry of these nanomaterials plays a pivotal role in the adsorption process. The presence of specific functional groups and the surface charge can be tailored to enhance the affinity for target dye molecules. For example, the surface of a nano-copolymer can be designed to have a heterogeneous charge distribution, which can influence the adsorption of ionic dyes. uokerbala.edu.iq
The adsorption mechanism of dyes onto nanomaterials can involve a combination of physical and chemical interactions, including electrostatic attraction, hydrogen bonding, and π-π stacking. The high surface area of nanomaterials provides a greater number of active sites for dye molecules to bind, leading to high removal efficiencies. mdpi.com
Although specific research on the use of nanomaterial-based adsorbents for this compound is not extensively documented in the available literature, the broad-spectrum efficacy of these materials against various dye classes, including acid dyes, indicates their strong potential for this application.
Membrane Filtration Technologies for this compound Removal
Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), are highly effective in removing dissolved substances, including dyes, from wastewater. wwjournal.irnih.gov These pressure-driven processes utilize semi-permeable membranes to separate contaminants from the water stream.
Nanofiltration and Reverse Osmosis Performance Studies
Nanofiltration membranes have pore sizes typically in the range of 1-10 nanometers, which allows them to reject divalent ions and larger organic molecules like dyes, while allowing monovalent ions to pass through. Reverse osmosis membranes have even smaller pores and can reject almost all dissolved solutes, producing high-quality permeate. wwjournal.ir
The performance of NF and RO in dye removal is typically evaluated based on two key parameters: dye rejection (or removal efficiency) and permeate flux (the rate of water passing through the membrane). Studies on various acid dyes have demonstrated high rejection rates for both NF and RO membranes, often exceeding 90%. nih.gov The choice between NF and RO often involves a trade-off between permeate quality and energy consumption, with RO generally providing higher rejection but requiring higher operating pressures. mdpi.com
The performance of these membrane processes can be influenced by several factors, including the operating pressure, feed concentration, pH, and temperature. For instance, increasing the operating pressure generally leads to a higher permeate flux and can also improve dye rejection. nih.gov
While specific performance data for the removal of this compound by NF and RO is not detailed in the reviewed literature, the general effectiveness of these technologies for acid dye removal suggests they would be a viable treatment option.
Table 2: General Performance of NF and RO in Acid Dye Removal
| Membrane Type | Typical Dye Rejection (%) | Operating Pressure | Permeate Flux |
|---|---|---|---|
| Nanofiltration (NF) | 90 - 98 | Moderate | Higher than RO |
Note: This table presents general performance data for acid dyes, as specific data for this compound was not found in the reviewed literature.
Membrane Fouling Mechanisms and Mitigation Strategies
The fouling of membranes by dyes like this compound can occur through several mechanisms, including adsorption of dye molecules onto the membrane surface, pore blocking, and the formation of a cake layer. The extent of fouling depends on the characteristics of the dye, the membrane material, and the operating conditions.
To address membrane fouling, various mitigation strategies have been developed. These can be broadly categorized into:
Feed pretreatment: This involves removing potential foulants from the feed water before it reaches the membrane.
Membrane modification: The surface properties of the membrane can be altered to make it more resistant to fouling, for example, by increasing its hydrophilicity. mdpi.com
Optimization of operating conditions: Adjusting parameters such as flow rate and pressure can help to minimize fouling.
Membrane cleaning: Regular cleaning of the membrane, either physically (e.g., backwashing) or chemically (using cleaning agents), is essential to restore its performance. mdpi.com
The selection of an appropriate fouling mitigation strategy is crucial for the long-term and cost-effective operation of membrane filtration systems for dye removal.
Studies on Transformation Products and Environmental Pathways
Understanding the transformation products and environmental pathways of this compound is essential for a comprehensive assessment of its environmental impact. Azo dyes, in general, can be transformed in the environment through biotic and abiotic processes, leading to the formation of various intermediate compounds.
Under anaerobic conditions, the azo bond (-N=N-) can be cleaved by microorganisms, resulting in the formation of aromatic amines, which can be more toxic than the parent dye molecule. Abiotic degradation can occur through processes such as hydrolysis, oxidation, and photolysis. researchgate.net
Advanced oxidation processes (AOPs), such as the Fenton and photo-Fenton processes, are effective in degrading azo dyes by generating highly reactive hydroxyl radicals. researchgate.net These radicals can break down the complex dye molecule into smaller, less harmful compounds, and ultimately to carbon dioxide and water. mdpi.com The degradation of C.I. Acid Yellow 23, a structurally related dye, by Fenton and photo-Fenton processes has been shown to be effective. researchgate.net
The environmental fate of this compound is also influenced by its physical and chemical properties. For instance, its high water solubility suggests that it will be primarily distributed in the water and soil compartments of the environment. regulations.gov The calculated half-life for the structurally similar C.I. Acid Yellow 23 in hydroxyl radical reactions is 3.5 hours, indicating its potential for degradation in the atmosphere. regulations.gov
Detailed studies on the specific transformation products and environmental pathways of this compound are not extensively available. However, based on the behavior of similar azo dyes, it can be anticipated that its degradation would involve the cleavage of the azo bond and the subsequent breakdown of the resulting aromatic structures.
Advanced Analytical Methodologies for C.i. Acid Yellow 104 Research and Monitoring
Spectroscopic Techniques for Reaction Monitoring and Structural Analysis
Spectroscopic techniques are indispensable for real-time reaction monitoring and for obtaining structural information about the molecules involved in the degradation of C.I. Acid Yellow 104. These methods are often non-destructive and can provide rapid insights into the chemical changes occurring during treatment processes.
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective method for monitoring the decolorization of this compound in aqueous solutions. sapub.org Azo dyes like Acid Yellow 104 exhibit strong absorbance in the visible region of the electromagnetic spectrum due to the chromophoric azo (-N=N-) group. The degradation of the dye can be tracked by measuring the decrease in absorbance at its wavelength of maximum absorbance (λmax). nih.govelectrochemsci.org
This technique is particularly well-suited for kinetic studies. By taking measurements at regular intervals during a degradation experiment, a concentration-time profile can be generated. sctunisie.org The data can then be fitted to kinetic models, such as pseudo-first-order or pseudo-second-order kinetics, to determine the reaction rate constants. sapub.orggnest.org This information is vital for optimizing degradation conditions, such as catalyst loading, pH, and initial dye concentration. nih.gov
Table 2: Example UV-Vis Absorbance Data for Kinetic Analysis of this compound Degradation This table is a representative example based on typical dye degradation studies.
| Time (min) | Absorbance at λmax | Concentration (mg/L) | Degradation Efficiency (%) |
|---|---|---|---|
| 0 | 1.250 | 50.0 | 0.0 |
| 15 | 0.875 | 35.0 | 30.0 |
| 30 | 0.562 | 22.5 | 55.0 |
| 60 | 0.250 | 10.0 | 80.0 |
| 90 | 0.063 | 2.5 | 95.0 |
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. eeer.org In the context of this compound degradation, these methods can confirm the transformation of the dye's structure. The FTIR spectrum of the parent dye shows characteristic peaks corresponding to its various functional groups, including the N=N stretching of the azo group (typically around 1500-1550 cm⁻¹), S=O stretching from the sulfonate groups, and vibrations associated with the aromatic rings. eeer.orgresearchgate.net
Upon degradation, the disappearance of the characteristic azo bond peak provides direct evidence of the chromophore's cleavage. mdpi.com Concurrently, the appearance of new peaks, such as those for N-H stretching (indicating amine formation) or O-H stretching (from phenols or carboxylic acids), helps to identify the types of products being formed. eeer.org FTIR analysis of samples taken before and after treatment thus offers a clear picture of the chemical transformations at the functional group level. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural identification of organic molecules, including the degradation products (metabolites) of this compound. nih.gov While LC-MS/MS provides strong evidence for proposed structures, NMR can offer unambiguous confirmation. Techniques like ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule.
For NMR analysis, the degradation products would first need to be isolated and purified, often using preparative HPLC. The analysis of the resulting NMR spectra—including chemical shifts, signal multiplicities (splitting patterns), and integration values—allows for the precise determination of the molecular structure of the final, often smaller, aromatic compounds like sulfanilic acid or naphthalenic derivatives that result from the complete breakdown of the parent dye. nih.gov Two-dimensional NMR techniques can further establish connectivity between atoms, solidifying the structural assignment.
Electrochemical Sensor Development for Trace Detection
Electrochemical sensors offer significant advantages for the detection of azo dyes, including high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. biointerfaceresearch.com The core principle of these sensors lies in the electrochemical activity of the azo group (-N=N-) or other functional groups within the dye molecule, which can be oxidized or reduced at an electrode surface. researchgate.net
Voltammetry is a powerful electroanalytical method where the current is measured as a function of an applied potential. biointerfaceresearch.com Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are frequently employed for dye analysis due to their high sensitivity. mdpi.com The performance of these techniques is critically dependent on the working electrode, and significant research has been dedicated to modifying electrode surfaces to enhance their analytical capabilities. mdpi.com
The primary goals of electrode modification are to increase the electroactive surface area, improve electron transfer kinetics, and enhance the selective accumulation of the target analyte on the electrode surface. nih.gov While specific studies on this compound are limited, extensive research on analogous azo dyes, such as Sunset Yellow, provides a clear framework for applicable technologies.
Key Electrode Modifications and Their Performance:
Nanomaterial Composites: The integration of nanomaterials is a leading strategy in sensor development. For instance, a sensor for Sunset Yellow was developed using a nanocomposite of Cu@Cu₂O and Boron/Nitrogen co-doped porous carbon on a Glassy Carbon Electrode (GCE). This modification resulted in a significantly amplified electrochemical signal, achieving a low detection limit of 2.4 nM. acs.org Similarly, GCEs modified with graphene and gold-palladium bimetallic nanoparticles have demonstrated excellent electrocatalytic activity towards dye oxidation. mdpi.com
Activated Carbon Electrodes: Electrochemical activation of a GCE is a simple yet effective method to improve sensor performance. This process creates oxygen-containing functional groups on the electrode surface, which enhances conductivity and electrocatalytic activity. An activated GCE used for Sunset Yellow detection achieved a detection limit as low as 0.00167 µM. nih.govnih.gov
Polymeric Films: Electropolymerization of certain monomers or even dyes themselves onto an electrode surface can create a selective and stable film. biointerfaceresearch.com For example, a disposable sensor using a reduced graphene oxide (rGO) and poly(L-methionine) film on a screen-printed carbon electrode (SPCE) was successfully used to detect several azo dyes simultaneously, with detection limits in the nanomolar range. nih.gov
The following table summarizes the performance of various modified electrodes for the detection of yellow azo dyes, demonstrating the potential analytical power that could be leveraged for this compound.
| Electrode Modification | Target Analyte | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| Activated Glassy Carbon Electrode (AGCE) | Sunset Yellow | SWV | 0.005 - 1.0 | 0.00167 |
| Cu@Cu₂O-BNPC/GCE | Sunset Yellow | Amperometry | 0.01 - 8.0 | 0.0024 |
| rGO-methionine/SPCE | Sunset Yellow | DPV | 1.0 - 50 | 0.048 |
| Graphene-Exfoliated/GCE | Food Yellow 3 | Amperometry | 1.0 - 100 | 0.0085 |
This table presents data for analogous yellow azo dyes to illustrate the capabilities of these electrochemical techniques. Sources: mdpi.comacs.orgnih.govnih.gov
Enzyme-based biosensors represent a highly specific and sensitive subset of electrochemical sensors. mdpi.comnih.gov These devices utilize the catalytic activity of an immobilized enzyme to interact with the target analyte, producing a measurable signal. researchgate.net For the detection of azo dyes, oxidoreductase enzymes, particularly laccases, are of significant interest. nih.gov
Laccases are multi-copper enzymes that can catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including many synthetic dyes. mdpi.comnih.gov The general mechanism involves the laccase-mediated oxidation of the dye, which can be detected electrochemically. nih.gov This process often leads to the decolorization of the dye, forming the basis of the analytical signal. biorxiv.org
Development of a Laccase-Based Biosensor:
Immobilization: The foundational step is the stable immobilization of the laccase enzyme onto an electrode surface. Common methods include co-crosslinking with agents like bovine serum albumin (BSA) and glutaraldehyde (B144438) on various support membranes (e.g., nylon, cellophane). abap.co.in
Transduction: The biosensor typically functions amperometrically by measuring the change in dissolved oxygen concentration as it is consumed during the enzymatic oxidation of the dye. abap.co.in This change is proportional to the concentration of the target dye.
Optimization: Performance is optimized by adjusting parameters such as pH, temperature, and the type of immobilization matrix to ensure maximum enzyme activity and stability. abap.co.in
Research on laccase-based biosensors for phenolic azo dyes like Eriochrome Black T has demonstrated the viability of this approach. abap.co.in Such a system could be adapted for this compound, provided the dye is a suitable substrate for the enzyme.
| Parameter | Performance Characteristic |
| Enzyme | Laccase (from Trametes versicolor) |
| Model Analyte | Eriochrome Black T (a phenolic azo dye) |
| Detection Principle | Amperometric (Clark-type oxygen sensor) |
| Immobilization Matrix | Nylon Membrane (showed superior sensitivity) |
| Response Time | ~3 minutes |
| Optimal pH | 6.8 |
| Optimal Temperature | 45°C |
This table outlines the typical characteristics of a laccase-based biosensor developed for a model phenolic azo dye. Source: abap.co.in
Advanced Sample Preparation Techniques for Complex Environmental Matrices
The accurate determination of trace levels of this compound in real-world samples, such as industrial wastewater or soil, is often hindered by the complexity of the sample matrix. epa.govtextilelearner.net These matrices contain numerous interfering substances that can suppress the analytical signal or damage analytical instrumentation. mdpi.comrsisinternational.org Therefore, an effective sample preparation step to isolate and pre-concentrate the target analyte is essential.
Traditional liquid-liquid extraction methods are often time-consuming and require large volumes of organic solvents. Modern techniques aim to overcome these limitations by improving efficiency, reducing solvent use, and enabling automation. researchgate.net
Solid-Phase Extraction (SPE):
SPE is a widely used and highly effective technique for the cleanup and concentration of analytes from liquid samples. tandfonline.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The target analyte is retained on the sorbent while matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. akjournals.com
The key to successful SPE is the selection of the appropriate sorbent material. For anionic dyes like this compound, anion-exchange sorbents are highly effective. Studies on other textile dyes have successfully used weak anion exchange/non-polar cartridges (e.g., Strata WAX/NH₂) for extraction from wastewater. researchgate.nettandfonline.comakjournals.com The choice of sorbent allows for high selectivity and recovery rates, even at low concentrations.
Other Advanced Techniques:
Beyond SPE, several other advanced methods are employed for sample preparation in environmental analysis:
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb onto the fiber and are then thermally desorbed directly into an analytical instrument.
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid matrices like soil and sediment.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures to rapidly extract analytes from solid samples.
The following table compares various sample preparation techniques applicable to the analysis of dyes in complex matrices.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitions between a liquid sample and a solid sorbent. | High recovery, high pre-concentration factor, easily automated, variety of sorbents available. | Can be prone to clogging with high-particulate samples. |
| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Solvent-free, simple, integrates sampling and extraction. | Fiber fragility, limited sample capacity, potential for matrix effects. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvent for rapid extraction from solids. | Reduced extraction time, lower solvent consumption compared to traditional methods. | Requires specialized equipment, potential for thermal degradation of some analytes. |
| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at high temperature and pressure. | Fast, efficient, requires less solvent than Soxhlet extraction, can be automated. | High initial instrument cost. |
Theoretical, Computational, and Mechanistic Insights into C.i. Acid Yellow 104
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of dye molecules. nih.govresearchgate.net By solving approximations of the Schrödinger equation, DFT can provide detailed information about electron distribution and energy levels, which are fundamental to understanding a molecule's chemical behavior. For a complex molecule like C.I. Acid Yellow 104, DFT calculations can offer insights that are difficult to obtain through experimental means alone.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. acs.orgugm.ac.id A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For azo dyes, the distribution of HOMO and LUMO orbitals can pinpoint the regions of the molecule most likely to be involved in chemical reactions, such as electrophilic or nucleophilic attacks. acs.orgnih.gov In sulphonated azo dyes, the electron-withdrawing nature of the sulfonate groups can influence the energies of the frontier orbitals and thus modulate the dye's reactivity. tandfonline.com
Table 1: Illustrative Frontier Molecular Orbital Energies for a Representative Azo Dye (Note: This data is representative of typical azo dyes and not specific to this compound)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with electron donation. |
| LUMO | -2.5 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |
| HOMO-LUMO Gap | 3.7 | Indicator of chemical reactivity and kinetic stability. |
This interactive table provides a general illustration of frontier molecular orbital energies that could be calculated for an azo dye using DFT.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their photophysical properties, such as their absorption spectra (color). scirp.orgmdpi.com For a dye like this compound, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs.
The calculations can reveal the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular structure. mdpi.com For sulphonated azo dyes, TD-DFT studies have been used to understand the structures of their photoisomers. nih.govrsc.org These calculations can help in assigning experimental absorption bands to specific electronic transitions and in understanding how structural modifications, such as the position of sulfonate groups, can alter the color of the dye. chemrxiv.org
DFT is also a valuable tool for elucidating the mechanisms of chemical reactions, including the degradation of azo dyes. acs.orgresearchgate.net By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a detailed, step-by-step picture of how the reaction proceeds. acs.org For azo dyes, understanding their degradation pathways is crucial for environmental remediation efforts.
Computational studies have investigated the oxidative degradation of azo dyes, often initiated by reactive species like hydroxyl radicals. researchgate.net DFT calculations can compare the energetic favorability of different proposed mechanisms, such as the cleavage of the N=N bond versus the C-N bonds in the azo linkage. acs.org These studies can reveal the most likely sites of initial attack and the subsequent fragmentation products, offering insights that can aid in the development of more effective degradation technologies. tandfonline.comichtj.waw.pl
Molecular Dynamics Simulations of Dye-Substrate Interactions
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. This computational method is particularly useful for understanding the interactions of dye molecules with their environment, such as in solution or on a substrate surface.
In aqueous solutions, dye molecules often have a tendency to aggregate, which can significantly affect their properties, including their color and dyeing efficiency. MD simulations can model the behavior of multiple dye molecules in a solvent box, allowing for the observation of how and why they aggregate. tandfonline.com
For azo dyes, aggregation is often driven by non-covalent interactions, such as van der Waals forces and π-π stacking between the aromatic rings of the dye molecules. tandfonline.com MD simulations can quantify the strength of these interactions and reveal the preferred orientation of the molecules within an aggregate. mdpi.com The presence of sulfonate groups, which are hydrophilic, can influence the aggregation behavior by promoting interactions with water molecules and potentially hindering close packing of the hydrophobic aromatic cores.
Understanding how dye molecules adsorb onto surfaces is critical for applications in dyeing and for the removal of dyes from wastewater. MD simulations can model the adsorption process of a dye molecule onto a specific adsorbent surface, such as activated carbon, graphene, or a polymer. physchemres.orgphyschemres.org
These simulations can provide a dynamic and detailed view of the adsorption mechanism, including the orientation of the dye molecule on the surface and the key interactions responsible for binding. physchemres.org For sulphonated azo dyes, adsorption is often a complex interplay of electrostatic interactions involving the negatively charged sulfonate groups and π-π stacking between the dye's aromatic system and the adsorbent surface. researchgate.net MD simulations can calculate important thermodynamic parameters, such as the binding free energy, which indicates the spontaneity and strength of the adsorption process. physchemres.org
Table 2: Illustrative Adsorption Energies of a Representative Azo Dye on Different Surfaces (Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations. It is not specific to this compound.)
| Adsorbent Surface | Adsorption Energy (kJ/mol) | Predominant Interaction |
| Graphene | -85 | π-π Stacking |
| Activated Carbon | -70 | π-π Stacking and van der Waals |
| Silica | -45 | Hydrogen Bonding and Electrostatic |
This interactive table provides a general illustration of adsorption energies that could be calculated for an azo dye on various surfaces using molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. For azo dyes, QSAR models are crucial for assessing their potential environmental impact, including persistence, bioaccumulation, and toxicity, without extensive experimental testing.
However, a review of available scientific literature and chemical databases reveals a significant gap in information specifically pertaining to this compound (CAS No. 12220-72-3). While general QSAR studies on various classes of azo dyes exist, providing frameworks for predicting their ecotoxicological properties, no specific models or datasets were found for Acid Yellow 104. Such a study would typically involve:
Descriptor Calculation: Identifying and calculating various molecular descriptors for this compound that encode its structural, electronic, and topological features.
Model Development: Using statistical methods to build a mathematical relationship between the calculated descriptors and experimentally determined environmental endpoints (e.g., biodegradability, toxicity to aquatic organisms).
Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.
Without access to such dedicated research, it is not possible to present a data table of relevant molecular descriptors or discuss the predicted environmental behavior of this compound based on established QSAR models.
Application Oriented Research in Material Science and Dyeing Technology
Dyeing Mechanisms and Interactions with Diverse Fiber Substrates
Acid dyes are anionic colorants primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. textilelearner.netnih.gov Their application process is fundamentally based on ionic interactions within an acidic dyebath. wildwoollys.com
Molecular Binding Characteristics on Protein Fibers (Wool, Silk)
The dyeing mechanism of acid dyes on protein fibers is a well-understood electrochemical process. Protein fibers are amphoteric, containing both amino (-NH2) and carboxylic acid (-COOH) functional groups. In an acidic solution, the amino groups are protonated, acquiring a positive charge (-NH3+). textilelearner.net
Acid dyes, which contain one or more sulfonic acid groups (-SO3H), ionize in water to form a large, colored anion (-SO3-). nih.govblogspot.com The primary binding mechanism is the electrostatic attraction between the negatively charged dye anions and the positively charged sites on the fiber. wildwoollys.com This forms strong ionic bonds, or salt linkages, which are crucial for dye fixation. textilelearner.netnih.gov
In addition to ionic bonding, other intermolecular forces contribute to the dye-fiber interaction. These include:
Van der Waals forces: These non-specific attractions become significant with larger dye molecules that can make close contact with the fiber surface. textilelearner.netdharmatrading.com
Hydrogen bonding: Hydrogen bonds can form between suitable groups on both the dye molecule and the fiber, further strengthening the fixation. textilelearner.netdharmatrading.com
Research on general acid dyes shows that the adsorption behavior on protein fibers like wool and silk typically follows a Langmuir-type isotherm, indicating that the dye molecules form a monolayer on the fiber surface at specific, localized sites (the protonated amino groups). researchgate.net
Dye Uptake Kinetics and Thermodynamics on Cellulose (B213188) and Synthetic Fibers
Cellulosic Fibers: Standard acid dyes have no significant affinity for cellulosic fibers like cotton. blogspot.com This is because cellulose lacks the necessary cationic sites for ionic bonding. Under acidic conditions, both the cellulose and the dye anion carry a negative surface charge, leading to electrostatic repulsion. Chemical modification of cellulose to introduce cationic sites can, however, enhance the adsorption of acid dyes. chemrxiv.org
Synthetic Fibers: The dyeability of synthetic fibers with acid dyes depends on their chemical structure.
Polyamide (Nylon): Nylon fibers have terminal amino groups similar to protein fibers, allowing them to be dyed effectively with acid dyes through the same ionic bonding mechanism. textilelearner.netnih.gov
Polyester (B1180765): Standard polyester fibers lack ionic sites and are highly hydrophobic, making them unsuitable for dyeing with water-soluble acid dyes under normal conditions. They are typically colored with disperse dyes.
Acrylics (Modified): While standard acrylics are difficult to dye with acid dyes, modified acrylic fibers that incorporate acidic co-monomers can be dyed with selected acid dyes. textilelearner.net
The kinetics of acid dyeing are governed by the rate of dye diffusion from the dyebath to the fiber surface and into the fiber interior. This process is influenced by temperature, pH, and the presence of auxiliaries. Thermodynamic studies of acid dyeing on nylon and protein fibers generally show that the process is spontaneous and endothermic, meaning that dye uptake is favored at higher temperatures. nih.gov
Influence of Dyeing Auxiliaries and Electrolytes on Performance
Dyeing auxiliaries and electrolytes play a critical role in controlling the acid dyeing process to achieve level (uniform) and efficient coloration. sapub.org
Acids: The addition of an acid (e.g., sulfuric acid, acetic acid) is essential to lower the dyebath pH. dyestuffscn.com This protonates the amino groups in the fiber, creating the necessary cationic sites for dye adsorption. The choice and amount of acid control the rate of dye exhaustion; a lower pH generally leads to a faster and more complete dye uptake. textilelearner.netdyestuffscn.com
Electrolytes: In acid dyeing, electrolytes such as sodium sulfate (B86663) (Na2SO4) or sodium chloride (NaCl) typically act as retarding or leveling agents. textilelearner.netresearchgate.net The salt anions (SO4²⁻ or Cl⁻) compete with the dye anions for the positively charged sites on the fiber. This competition slows the initial rapid strike of the dye, promoting more even distribution and preventing unlevel dyeing. textilelearner.netwikipedia.org This effect is most pronounced in highly acidic conditions where ionic bonding is the dominant mechanism. dyestuffscn.com
Levelling Agents: These are often surfactants that can form complexes with the dye molecules or adsorb onto the fiber surface. Anionic leveling agents compete with the dye for fiber sites, while cationic agents can form loose aggregates with the dye anions, slowing their migration to the fiber. blogspot.com This controlled release of the dye helps ensure a uniform final appearance. sapub.org
| Auxiliary | Primary Function | Mechanism of Action | Effect on Dyeing |
|---|---|---|---|
| Acid (e.g., Acetic Acid) | Exhausting Agent | Lowers dyebath pH, protonating fiber's amino groups (-NH3+). | Increases cationic sites on fiber, promoting dye uptake. dyestuffscn.com |
| Electrolyte (e.g., Na2SO4) | Retarding/Levelling Agent | Salt anions compete with dye anions for cationic sites on the fiber. | Slows the initial rate of dyeing, preventing uneven coloration. textilelearner.net |
| Levelling Agent (Surfactant) | Levelling Agent | Forms complexes with dye or temporarily blocks fiber sites. | Ensures uniform dye distribution and a level shade. blogspot.com |
Photostability and Lightfastness Enhancement Research
The lightfastness of a dye refers to its ability to resist fading upon exposure to light. This is a critical property for textiles, especially those intended for apparel or upholstery.
Mechanistic Investigations of Photofading Processes
The photofading of dyes, including acid dyes, is a complex process initiated by the absorption of light, particularly in the ultraviolet (UV) and visible regions of the spectrum. The absorbed energy excites the dye molecule, making it susceptible to degradation through several mechanisms:
Photo-oxidation: This is a major pathway for fading. The excited dye molecule can transfer energy to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O2) or other reactive oxygen species like superoxide (B77818). researchgate.net These species can then attack and destroy the dye's chromophore, leading to a loss of color. researchgate.net Fading is often accelerated by the presence of oxygen and moisture.
Photo-reduction: In some cases, particularly in the absence of oxygen or in the presence of electron-donating substances, the excited dye molecule may be chemically reduced. This can involve abstracting a hydrogen atom or an electron from the fiber substrate itself (e.g., from the protein backbone of wool or silk), leading to the fading of the dye and potential degradation of the fiber. researchgate.net
The specific pathway and rate of fading depend on the chemical structure of the dye, the nature of the fiber substrate, and environmental factors like humidity and atmospheric pollutants. researchgate.net
Development of Photostabilizers and UV-Protective Treatments
Significant research has focused on improving the lightfastness of dyed textiles through the use of photostabilizers, most notably UV absorbers. unl.edu
UV Absorbers: These are organic compounds designed to preferentially absorb damaging UV radiation (typically in the 290-400 nm range) and dissipate the energy harmlessly as heat. unl.edu By absorbing the UV light before it can reach the dye molecules, they significantly reduce the rate of photodegradation. partinchem.com Common classes of UV absorbers used in textiles include benzophenones and benzotriazoles. partinchem.comresearchgate.net They can be applied to the fabric as a finishing treatment or, in some cases, incorporated into the dyebath. partinchem.com
Application Methods: UV absorbers can be applied by immersion in a solution, which approximates a wet cleaning process and provides uniform dispersion. researchgate.net For synthetic fibers, they can sometimes be added during the high-temperature dyeing process, allowing the absorber to penetrate the fiber along with the dye. partinchem.com Research has shown that aftertreatment with UV absorbers can improve the lightfastness of dyed wool and silk without significantly altering the color. researchgate.net
| UV Absorber Class | Example Compound Type | Protective Mechanism | Typical Application |
|---|---|---|---|
| Benzophenones | Hydroxybenzophenones | Absorbs UV radiation and dissipates it as thermal energy. unl.edu | Applied as a finish or during dyeing. partinchem.com |
| Benzotriazoles | Hydroxyphenyl benzotriazoles | Strongly absorbs a broad range of UV-A and UV-B radiation. partinchem.com | Applied as a finish or during dyeing. partinchem.com |
Development of Functional Materials Incorporating C.I. Acid Yellow 104
Recent research in material science has focused on the incorporation of dye molecules into various matrices to create functional materials with responsive properties. These materials can change their characteristics in response to external stimuli, opening up possibilities for advanced applications. The following sections explore the theoretical potential and research landscape for this compound in this domain.
Research into Colorimetric Sensors and Indicators
Colorimetric sensors are devices that signal the presence of a chemical species through a change in color. This visual feedback makes them highly valuable for a range of applications, from environmental monitoring to medical diagnostics. The operational principle often involves a specific chemical reaction or interaction between the analyte and a chemo-responsive dye.
A comprehensive review of scientific literature and research databases did not yield specific studies detailing the use of this compound as the active component in colorimetric sensors or indicators. While the azo structure of the dye suggests potential for interaction with various ions and molecules, which could theoretically lead to color changes, dedicated research in this area concerning this compound has not been published.
| Sensor Target Analyte | Sensing Mechanism | Observed Color Change | Detection Limit |
| No specific data available | No specific data available | No specific data available | No specific data available |
| for this compound | for this compound | for this compound | for this compound |
This table is intended to show the typical data presented in colorimetric sensor research; however, no such data could be found for this compound.
Photochromic and Thermochromic Material Applications
Photochromic and thermochromic materials exhibit reversible color changes upon exposure to light and heat, respectively. These smart materials are utilized in applications such as smart windows, ophthalmic lenses, and temperature-sensitive inks. The integration of dye molecules into polymer matrices is a common method for fabricating such materials.
There is currently no available research in the public domain that investigates or confirms the use of this compound in the development of photochromic or thermochromic materials. The molecular structure of this compound does not inherently suggest photochromic or thermochromic properties, and no studies have been found that attempt to induce such behavior by incorporating it into functional systems.
| Material Matrix | Stimulus | Color Change Profile | Reversibility |
| No specific data available | No specific data available | No specific data available | No specific data available |
| for this compound | for this compound | for this compound | for this compound |
This table illustrates the kind of findings expected from research into photochromic and thermochromic materials. No such findings are available for this compound.
Innovations in Sustainable Dyeing Processes
The textile industry is increasingly moving towards sustainable practices to reduce its environmental footprint. A significant area of innovation lies in the development of dyeing processes that minimize water and energy consumption and reduce the use of harsh chemicals.
Water-Saving Dyeing Techniques (e.g., Supercritical CO2 Dyeing)
Supercritical carbon dioxide (scCO2) dyeing is a waterless technology that uses CO2 in its supercritical state as a solvent for dyes. This technique offers numerous environmental benefits, including the elimination of wastewater and the potential for recycling both the CO2 and any unfixed dye. While scCO2 dyeing has been successfully implemented for disperse dyes on polyester, its application to other dye classes and fiber types is an active area of research.
Despite the environmental advantages of scCO2 dyeing, there are no specific research publications or industrial reports on the application of this technology with this compound. The solubility and fixation of acid dyes in scCO2 present significant technical challenges that have not yet been overcome for this specific dye.
| Fiber Type | Temperature (°C) | Pressure (bar) | Dye Uptake (%) |
| No specific data available | No specific data available | No specific data available | No specific data available |
| for this compound | for this compound | for this compound | for this compound |
This table is designed to present key parameters from supercritical CO2 dyeing studies. No such studies involving this compound could be located.
Enzyme-Assisted Dyeing and Bioprocessing Research
Enzymes are being explored in textile processing to offer more environmentally friendly alternatives to conventional chemical treatments. In dyeing, enzymes could potentially be used to modify fiber surfaces for improved dye uptake, to decolorize dye effluent, or to facilitate novel dyeing mechanisms at milder conditions.
A thorough search for scientific literature reveals no specific research on enzyme-assisted dyeing processes involving this compound. While there is extensive research on the enzymatic degradation of azo dyes in wastewater treatment, studies focused on using enzymes to enhance the application of this compound onto textiles are not present in the available literature.
| Enzyme Type | Substrate | Process Condition | Research Finding |
| No specific data available | No specific data available | No specific data available | No specific data available |
| for this compound | for this compound | for this compound | for this compound |
This table is representative of data from enzyme-assisted dyeing research. No such data is available for this compound.
Industrial Process Optimization and Waste Management Research
Life Cycle Assessment (LCA) Studies for Dye Production and Usage
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire lifespan, from raw material extraction to final disposal. textileschool.commdpi.com For synthetic dyes like C.I. Acid Yellow 104, an LCA provides a comprehensive overview of environmental hotspots, guiding efforts toward more sustainable production and application practices. gnest.org
A typical LCA for a synthetic dye is conducted in phases: goal and scope definition, inventory analysis, impact assessment, and interpretation, adhering to ISO 14040 and 14044 standards. sustainability-directory.com The system boundaries for such an assessment can be defined as "cradle-to-gate," which covers impacts from raw material acquisition to the point the dye leaves the factory, or "cradle-to-grave," which includes the dyeing process, product use, and end-of-life stages. sustainability-directory.com
Key findings from LCA studies on synthetic textile dyeing processes indicate that the most significant environmental impacts are associated with:
Raw Material Production: Synthetic dyes are derived from petrochemical intermediates, and their manufacturing is energy-intensive. sustainability-directory.com
Energy Consumption: The dyeing process itself requires substantial energy for heating water and facilitating the dye's fixation onto the textile fibers. gnest.org
Water Usage: Traditional dyeing methods are water-intensive, consuming large volumes of water and consequently generating significant amounts of wastewater. gnest.orgaidic.it
Wastewater Effluent: The discharge of untreated or inadequately treated effluent containing unfixed dye and auxiliary chemicals contributes to water pollution. nih.gov
In a comparative analysis of different dye types, acid dyes were found to have a notably high environmental impact concerning energy consumption, water use, and greenhouse gas emissions when compared to other classes like reactive dyes. gnest.org Natural dyes generally show a considerable reduction in environmental impacts compared to synthetic ones, although factors like land use for cultivation must be considered. cetjournal.itresearchgate.net
Table 1: Key Stages and Environmental Hotspots in the Life Cycle of a Synthetic Acid Dye
| Life Cycle Stage | Key Activities | Major Environmental Impacts |
| Raw Material Acquisition (Cradle) | Extraction and processing of petrochemicals. | Depletion of fossil fuels, energy consumption, greenhouse gas emissions. |
| Dye Manufacturing (Gate) | Chemical synthesis, purification, and drying of the dye powder. | Energy consumption, generation of chemical waste, air and water emissions. theasengineers.com |
| Textile Application (Usage) | Pre-treatment, dyeing, washing, and finishing of fabric. | High water and energy consumption, release of unfixed dyes and chemicals into wastewater. gnest.org |
| End-of-Life | Disposal of dyed textile in landfill or through incineration. | Potential leaching of chemicals into soil and groundwater, air pollution from incineration. |
Resource Efficiency and Waste Minimization Strategies in Textile Dyeing
Improving resource efficiency and minimizing waste at the source are critical strategies for mitigating the environmental impact of dyeing processes involving this compound. These strategies focus on reducing the consumption of water, energy, and chemicals while maximizing dye utilization. nbinno.com
Process Optimization:
Low-Liquor Ratio Dyeing: This technique minimizes water consumption by reducing the volume of the dyebath required per unit of fabric, which in turn lowers energy and chemical use. sustainability-directory.com
Electrochemical Dyeing: This method uses a combined chemical and electrical process that can reduce water and energy use by up to 75% and utilizes up to 97% of dye molecules, significantly cutting pollution. medium.com
Ultrasound-Assisted Dyeing: The application of ultrasonic waves can accelerate the dyeing process, leading to reduced energy consumption and required dye concentrations. medium.com
Chemical and Auxiliary Optimization:
High-Performance Auxiliaries: The use of specialized chemicals, such as color deepening agents, can improve the affinity between the dye and the fabric. nbinno.com This enhances dye uptake and fixation, allowing for the desired shade to be achieved with a lower concentration of dye, thereby reducing both cost and the amount of residual dye in the effluent. nbinno.com
Enzymatic Treatments: Replacing harsh chemicals with enzymes for pre-treatment processes like desizing can make the dyeing process less toxic and reduce the volume of wastewater generated. medium.com
Technological Advancements:
Machine Learning: Recent studies have demonstrated that machine learning models, particularly neural networks, can accurately predict the final color of a fabric from its wet state. globaltextiletimes.com This predictive capability helps manufacturers avoid costly dyeing errors and significantly reduces material waste by allowing for real-time corrections before large batches of fabric are processed incorrectly. globaltextiletimes.com
Digital Printing: This technology offers a nearly waterless alternative to conventional dyeing by applying dye directly onto the fabric surface, which minimizes water, chemical, and dye waste. recovo.co
Table 2: Waste Minimization Strategies in Textile Dyeing
| Strategy Category | Specific Technique | Primary Benefit |
| Process Optimization | Low-Liquor Ratio Dyeing | Reduces water, energy, and chemical consumption. sustainability-directory.com |
| Ultrasound-Assisted Dyeing | Reduces processing time, energy, and dye usage. medium.com | |
| Electrochemical Dyeing | Reduces water, energy, and salt consumption; high dye utilization. medium.com | |
| Chemical Optimization | High-Performance Auxiliaries | Increases dye uptake, reducing overall dye consumption. nbinno.com |
| Enzymatic Pre-treatment | Replaces harsh chemicals, lowering effluent toxicity. medium.com | |
| Technological Integration | Machine Learning for Color Prediction | Prevents dyeing errors, minimizing fabric and resource waste. globaltextiletimes.com |
| Digital Textile Printing | Drastically reduces water and dye waste. recovo.co |
Recovery and Reuse Methodologies for this compound from Effluents
The effluent from dyeing processes contains a significant amount of unfixed dye, which is a primary source of water pollution. researchgate.net Developing effective methods to recover and reuse dyes like this compound from this wastewater is both an environmental and economic imperative. Research has focused on several promising technologies, primarily adsorption and membrane filtration.
Adsorption: This process involves the use of porous materials (adsorbents) that bind dye molecules to their surface.
Bio-adsorbents: Low-cost materials derived from biomass, such as fish scales and pine tree-derived biochar, have proven effective in removing acid dyes from wastewater. mdpi.comnih.gov The mechanism involves both physical adsorption and ion exchange. p2infohouse.org For instance, studies on acid violet 17 showed that pine tree-derived biochar could achieve 90% dye removal under optimized conditions (pH 3, 40°C). nih.govacs.org
Regeneration: A key aspect of adsorption is the ability to regenerate the adsorbent for multiple cycles. The adsorbed dye can be desorbed using solvents like ethanol (B145695) or sodium hydroxide (B78521) (NaOH), allowing both the adsorbent and potentially the dye to be reused. nih.govp2infohouse.orgacs.org
Membrane Filtration: This technology uses semi-permeable membranes to separate dye molecules from the wastewater.
Nanofiltration (NF) and Reverse Osmosis (RO): These pressure-driven membrane processes are highly effective at removing dissolved dyes and salts. beilstein-journals.org NF can achieve high dye retention (up to 99.3% color removal) and allows for the concentration of the dye for potential reuse. sustainability-directory.combeilstein-journals.org
Membrane Bioreactors (MBR): MBRs combine biological treatment with membrane filtration, offering an advanced solution for treating textile effluent. mdpi.com
Table 3: Comparison of Recovery Methodologies for Acid Dyes
| Methodology | Mechanism | Key Materials/Process | Reported Efficiency | Advantages |
| Adsorption | Binding of dye molecules to a porous surface. | Biochar, Fish Scales, Chitosan. mdpi.comnih.govp2infohouse.org | Up to 90% dye removal for Acid Violet 17 using biochar. nih.gov | Low cost of materials, potential for regeneration and reuse. nih.gov |
| Membrane Filtration | Separation based on molecular size using a semi-permeable membrane. | Nanofiltration (NF), Reverse Osmosis (RO). beilstein-journals.org | >99% color removal and >91% COD reduction with NF. beilstein-journals.org | High separation efficiency, allows for water and dye reuse. sustainability-directory.com |
Techno-Economic Feasibility Studies of Advanced Wastewater Treatment Plants
Advanced Oxidation Processes (AOPs): AOPs are a class of chemical treatment methods that utilize highly reactive species, such as hydroxyl radicals, to degrade organic pollutants like dyes. doi.orgconservation.org
Fenton Process: This process uses iron salts and hydrogen peroxide to generate hydroxyl radicals. It is noted for its low reagent costs and minimal energy input, making it one of the most cost-effective AOPs. mdpi.comresearchgate.net One full-scale enhanced Fenton plant for textile effluent reported an operating cost of approximately $0.23 USD/m³. conservation.orgmdpi.com
Ozonation: This method uses ozone (O₃) to break down dye molecules. While effective, it can be more energy-intensive than the Fenton process. mdpi.comresearchgate.net
Membrane Filtration: While technically effective, membrane systems can have higher capital and operational costs, particularly related to energy consumption for pressurization and the need for membrane replacement.
Nanofiltration (NF): The total specific costs for industrial NF treatment plants are estimated to range from $1 to $6 USD/m³ of treated effluent. beilstein-journals.org
Membrane Bioreactors (MBR): Though effective, MBRs can be energy-intensive. The specific energy consumption for an MBR can be an order of magnitude higher than for conventional flotation treatments (e.g., 0.86 kWh/m³ for an MBR vs. 0.091 kWh/m³ for a DAF system). mdpi.com
The economic feasibility of a treatment plant often improves when the recovery and reuse of resources, such as water and salts, are factored in. Integrated systems, such as combining ultrafiltration with nanofiltration, can achieve high benefit-to-cost ratios and short payback periods (less than a year in some scenarios) by enabling the recycling of valuable materials from the effluent. repec.org
Table 4: Techno-Economic Comparison of Advanced Wastewater Treatment Technologies
| Treatment Technology | Primary Mechanism | Estimated Operating Cost (USD/m³) | Energy Consumption | Key Economic Considerations |
| Fenton Process (AOP) | Generation of hydroxyl radicals via Fe²⁺/H₂O₂. mdpi.com | ~$0.23 conservation.orgmdpi.com | Low | Low reagent cost, minimal energy input. researchgate.net |
| Ozonation (AOP) | Oxidation by ozone (O₃). mdpi.com | Higher than Fenton | Moderate to High | Effective but can be energy-intensive. mdpi.com |
| Nanofiltration (NF) | Pressure-driven membrane separation. beilstein-journals.org | $1.00 - $7.66 beilstein-journals.org | High | High capital cost, membrane replacement costs, allows for resource recovery. beilstein-journals.org |
| Membrane Bioreactor (MBR) | Biological treatment combined with membrane filtration. researchgate.net | Varies; can be ~10x more energy-intensive than conventional methods. mdpi.com | High | High CAPEX and energy costs, produces high-quality reusable water. mdpi.comresearchgate.net |
Broader Academic and Policy Research Context for Industrial Dyes
Historical Trajectories of Synthetic Dye Chemistry and its Academic Impact
The history of synthetic dyes is a compelling narrative of scientific discovery, industrial innovation, and societal transformation. The journey from natural colorants to synthetic dyes revolutionized the textile industry and had a profound impact on the development of organic chemistry.
The era of synthetic dyes began in 1856 with William Henry Perkin's accidental discovery of mauveine. psiberg.com This discovery marked a turning point, shifting the source of dyes from plants and animals to coal tar, a readily available byproduct of the industrial revolution. psiberg.com The latter half of the 19th century witnessed a rapid expansion in the synthesis of new dye molecules, with the development of azo dyes by Peter Griess in 1858 being a particularly significant milestone. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, quickly became the largest and most versatile class of synthetic dyes due to their ease of synthesis, cost-effectiveness, and wide range of vibrant colors. psiberg.comresearchgate.net
This period of intense innovation was driven by a close collaboration between academia and industry. Prominent chemists of the time dedicated their research to understanding the structure of these new compounds and developing novel synthetic routes. This synergy not only fueled the growth of the dye industry but also laid the fundamental principles of modern organic chemistry. The study of dye structures and their synthesis became a cornerstone of chemical education and research, leading to a deeper understanding of aromatic chemistry and reaction mechanisms. The societal impact was also significant, as the availability of inexpensive and vibrant synthetic dyes democratized color and transformed fashion and textiles. fastercapital.com
Academic Research on Environmental Policy and Regulatory Effectiveness for Dyes
The widespread use of synthetic dyes has not been without consequences. The textile industry is a major consumer of water and a significant contributor to water pollution. researchgate.netfibre2fashion.com Effluents from dyeing processes can contain a complex mixture of dyes, salts, and other chemicals, which can be toxic to aquatic life and impact human health. fibre2fashion.com This has led to a growing body of academic research focused on the environmental impact of dyes and the effectiveness of policies aimed at mitigating this pollution.
Research has shown that many synthetic dyes, particularly azo dyes, are resistant to biodegradation and can persist in the environment. cdnsciencepub.com Furthermore, under certain conditions, some azo dyes can break down to form potentially carcinogenic aromatic amines. mdpi.com These findings have prompted regulatory bodies worldwide to establish guidelines and restrictions on the use and discharge of certain dyes and their precursors. sustainability-directory.com
Academic studies on the effectiveness of these environmental regulations present a mixed picture. While regulations have driven the development of wastewater treatment technologies and encouraged the use of less harmful dyes, challenges remain. frontiersin.orgmdpi.com The effectiveness of regulations can be hampered by factors such as the complexity of the textile supply chain, the economic burden of compliance for smaller enterprises, and inconsistencies in enforcement across different regions. frontiersin.org Ongoing research continues to evaluate the impact of these policies, identify gaps in regulation, and propose more effective strategies for pollution control. This includes the development of advanced analytical methods for detecting and monitoring dye pollutants in the environment.
Interdisciplinary Research Frameworks for Sustainable Dye Chemistry
In response to the environmental challenges posed by the conventional dye industry, a significant and growing area of academic research is focused on the development of sustainable dye chemistry. This interdisciplinary field integrates principles of green chemistry, biotechnology, and materials science to create a more environmentally benign approach to coloration.
Green chemistry principles are at the forefront of this research, advocating for the use of renewable feedstocks, the design of less hazardous molecules, and the development of more efficient and less wasteful synthetic processes. researchgate.netmedcraveonline.com This includes exploring the use of natural dyes from plant and microbial sources as alternatives to synthetic ones, although challenges related to scalability and color fastness remain. wllw.eco
Biotechnology offers promising avenues for sustainable dye production through fermentation and enzymatic processes. researchgate.net Researchers are investigating the use of microorganisms to produce dyes, which can offer a renewable and potentially less polluting alternative to traditional chemical synthesis. Furthermore, biotechnological approaches are being developed for the bioremediation of dye-contaminated wastewater, using enzymes and microbes to break down dye molecules into less harmful substances.
Materials science contributes to this interdisciplinary effort through the development of new fibers and dyeing technologies that reduce water and energy consumption. This includes innovations such as waterless dyeing techniques using supercritical carbon dioxide and the development of fibers that have a higher affinity for dyes, thus reducing the amount of dye needed and the amount of waste generated. sustainability-directory.commdpi.com These interdisciplinary research frameworks are crucial for driving the transition towards a more sustainable and circular textile industry.
Future Research Directions and Emerging Paradigms for C.i. Acid Yellow 104 Studies
Integration of Artificial Intelligence and Machine Learning in Dye Research
A significant challenge in the dye industry is understanding and mitigating the environmental impact of effluents. Computational models are becoming essential for predicting the environmental fate of chemicals, filling data gaps, and screening for safer alternatives. nih.govrsc.org AI and ML can significantly enhance these models for azo dyes such as C.I. Acid Yellow 104.
Quantitative Structure-Biodegradation Relationships (QSBRs): Machine learning algorithms can be trained on existing data to develop QSBR models that predict the biodegradability of a dye based on its molecular structure. nih.gov This allows for the early-stage screening of new dye candidates for persistence in the environment.
Fate and Transport Modeling: AI can integrate various environmental factors, such as soil composition, water chemistry, and microbial activity, to create more accurate predictions of how a dye will be distributed and transformed in ecosystems. nih.govmdpi.com Environmental Fate Models (EFMs) use mass balance equations to predict the behavior and concentration of contaminants. mdpi.com
The design and synthesis of new dyes with improved properties (e.g., colorfastness, lower toxicity) is traditionally a resource-intensive process. AI is streamlining this workflow by enabling automated design and optimization.
Generative AI for New Dyes: Generative AI algorithms can analyze vast datasets of chemical structures and their corresponding properties to propose novel dye molecules with desired characteristics, such as specific shades, higher stability, or better environmental profiles. hellonesh.io
Process Optimization: Machine learning models can optimize synthesis and dyeing processes. researchgate.net For example, a neural network can accurately predict the final dry color of a fabric from its wet state, reducing errors and waste in continuous dyeing, which accounts for over 60% of dyed fabrics. ncsu.edu By analyzing inputs like dye concentration and temperature, AI can determine the optimal conditions to maximize dye uptake, minimize energy consumption, and reduce chemical waste. researchgate.net
Application of Nanotechnology in Dyeing and Environmental Remediation
Nanotechnology involves the manipulation of materials at the atomic and molecular scale, offering novel solutions to long-standing challenges in the textile industry. sustainability-directory.com For this compound, nanoparticles can enhance both the application process and the treatment of dye-containing wastewater. ekb.egresearchgate.net
The enhanced properties of nanomaterials, such as their high surface-area-to-volume ratio, result in higher reactivity, making them suitable for dyeing and remediation. nih.gov The table below summarizes key applications.
| Application Area | Nanomaterial Example | Function/Benefit |
| Dyeing Process | Metal Oxides (e.g., TiO₂, ZnO) | Enhance dye fixation, improve color strength, and impart functional properties like UV protection and antimicrobial activity. ekb.egsustainability-directory.com |
| Clay Nanoparticles | Act as effective, low-cost mordants and improve dye dispersion in the dyebath. sustainability-directory.com | |
| Carbon Nanomaterials | High surface area improves dye adsorption, potentially reducing the required dye concentration. sustainability-directory.com | |
| Environmental Remediation | Metal-based Nanoparticles (e.g., TiO₂, Fe₂O₃/Fe₃O₄) | Act as photocatalysts or adsorbents for the removal of organic dyes from wastewater. nih.govfrontiersin.org |
| Green Synthesized Nanoparticles | Use of plant extracts or microbes for nanoparticle synthesis offers a more sustainable method for degrading dye molecules. researchgate.netsemanticscholar.org | |
| Functionalized Mesoporous Silica | Can be functionalized with groups like carboxylic acid to form hydrogen bonds with dye molecules, facilitating their removal. nih.gov |
By engineering nanoparticles with a higher affinity for textile fibers, dye uptake can be made more efficient, leading to reduced consumption of water, energy, and dyes, thereby minimizing waste. sustainability-directory.com In remediation, nanomaterials are used in various technologies like adsorption, chemical reactions, and photocatalysis to remove contaminants from water. nih.gov
Development of In-Situ and Real-Time Monitoring Techniques for Industrial Processes
Effective process control is critical in dyeing to ensure color consistency, optimize resource use, and comply with environmental regulations. mt.comadvanceanalytik.com Traditional methods often rely on sample extraction and offline analysis, which can be slow and disruptive. mdpi.com The development of in-situ and real-time monitoring techniques provides continuous feedback, allowing for immediate adjustments.
On-line pH Monitoring: The efficiency of dyeing with acid dyes is highly dependent on pH. mt.com On-line measuring systems that monitor pH directly within the dyeing machine allow for precise control, ensuring right-first-time results, optimum dye consumption, and shorter processing times. mt.com
Spectrophotometric Monitoring: UV-visible spectrophotometry can be used for the in-situ, real-time monitoring of dye concentration. nih.gov This technique is particularly valuable for tracking the decolorization of dyes during wastewater treatment processes, such as photocatalysis or electrochemical oxidation. mdpi.comnih.govresearchgate.net It allows for the optimization of the treatment process by providing immediate data on degradation rates without disturbing the reactor volume. mdpi.comresearchgate.net
Integrated Process Control: Data from real-time sensors can be fed into a central process control system. mt.com This enables the automation of the dyeing process, ensuring reproducibility and minimizing human error. Advanced systems can monitor multiple parameters like pH, temperature, and dye concentration simultaneously to optimize the entire workflow. advanceanalytik.com
Exploration of New Biologically Inspired Approaches for Dye Chemistry
Inspired by nature, researchers are exploring more sustainable and environmentally benign alternatives to conventional synthetic dyes and dyeing processes. rsc.orgacs.org This field, known as biomimicry, seeks to emulate natural processes and materials.
Bio-inspired Pigments: Research is underway to develop artificial pigments that mimic natural colorants like melanin. researchgate.netrsc.org For example, polydopamine, a synthetic mimic of melanin, can be produced through enzymatic processes under mild conditions, avoiding the harsh chemicals often used in conventional dyeing. researchgate.netrsc.org These bio-inspired colorants can also provide additional functionalities, such as acting as natural sunscreens. researchgate.net
Enzymatic Synthesis and Application: The use of enzymes can lead to milder and more efficient dyeing processes. researchgate.net Enzymes can be used to synthesize dye molecules or to modify fiber surfaces to enhance dye uptake, reducing the need for high temperatures and harsh auxiliary chemicals.
Biogenic Colorants: There is growing interest in using colorants obtained from fermentation processes as a sustainable alternative to synthetic dyes. rsc.org Biotechnology offers methods to increase the production and engineer the properties of these natural dyes, which are often more biodegradable than their synthetic counterparts. rsc.org
Green Chemistry Principles: Bio-inspired approaches align with the principles of green chemistry by utilizing renewable starting materials and developing processes that generate less hazardous waste. acs.org This includes the use of natural polymers and green synthesis methods for creating functional materials. acs.org
Q & A
Q. What are the standard synthetic routes and characterization methods for C.I. Acid Yellow 104?
- Methodological Answer : The synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. For reproducibility, document reagent molar ratios, reaction times, and purification steps (e.g., recrystallization). Characterization requires UV-Vis spectroscopy (λmax ~420–450 nm for azo dyes), Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfonic acid groups), and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Nuclear magnetic resonance (NMR) can resolve structural ambiguities, such as substituent positions on the naphthalene ring .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 430 nm is optimal for quantification in wastewater or biological samples. Calibration curves (R² >0.99) should span expected concentration ranges (e.g., 0.1–100 ppm). For trace analysis, couple with mass spectrometry (LC-MS) to confirm molecular ion peaks (e.g., m/z 477.38 for [M+H]⁺). Solid-phase extraction (SPE) using C18 cartridges improves sensitivity in environmental samples .
Q. How does pH influence the stability and spectral properties of this compound?
- Methodological Answer : Conduct spectrophotometric titrations across pH 2–12 to monitor λmax shifts. Acidic conditions (pH <4) may protonate sulfonate groups, reducing solubility and causing aggregation. Alkaline conditions (pH >9) can hydrolyze the azo bond, degrading the dye. Use buffer solutions (e.g., phosphate, acetate) to maintain ionic strength, and validate stability via accelerated aging studies (e.g., 40°C for 72 hours) .
Advanced Research Questions
Q. What experimental designs are recommended for studying the photocatalytic degradation of this compound?
- Methodological Answer : Use a batch reactor with TiO₂ or ZnO nanoparticles under UV/visible light. Optimize parameters via response surface methodology (RSM): catalyst loading (0.5–2.0 g/L), initial dye concentration (10–100 mg/L), and pH (3–11). Monitor degradation kinetics using pseudo-first-order models and LC-MS to identify intermediates (e.g., sulfonated aromatic amines). Include control experiments (e.g., no catalyst, dark conditions) to isolate photocatalytic effects .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in test organisms, exposure durations, or impurity profiles. Perform comparative studies using standardized protocols (e.g., OECD Guidelines 423 for acute oral toxicity). Validate purity via HPLC before testing. For in vitro assays (e.g., Ames test), include metabolic activation (S9 mix) to assess mutagenicity. Cross-reference results with structural analogs (e.g., Acid Yellow 3, which shows LD₅₀ = 2 g/kg in rats) to identify structure-activity relationships .
Q. What computational approaches are suitable for modeling the adsorption of this compound onto nanomaterials?
- Methodological Answer : Employ density functional theory (DFT) to calculate adsorption energies between dye molecules and substrates (e.g., graphene oxide). Use molecular dynamics (MD) simulations to explore binding configurations in aqueous environments. Validate models with experimental data from isotherm studies (Langmuir vs. Freundlich) and X-ray photoelectron spectroscopy (XPS) to confirm surface interactions .
Data Presentation Guidelines
- Tables : Include spectral data (e.g., FTIR peaks, λmax values) and kinetic parameters (e.g., k, R² for degradation studies). Format tables with clear headers and footnotes explaining abbreviations .
- Figures : Use line graphs for degradation kinetics and bar charts for comparative toxicity. Avoid overcrowding; highlight key trends with color coding (e.g., pH effects in degradation) .
Key Considerations for Replication
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
